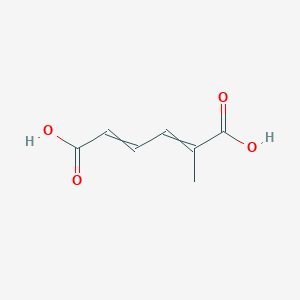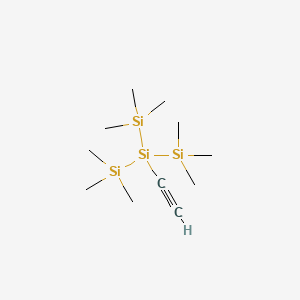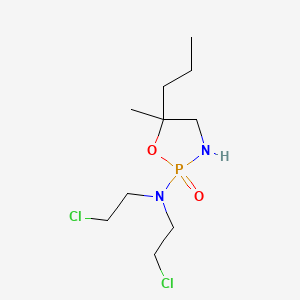
2-(Bis(2-chloroethyl)amino)-5-methyl-5-propyl-1,3,2-oxazaphospholidine 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)-5-methyl-5-propyl-1,3,2-oxazaphospholidine 2-oxide involves the reaction of phosphorous oxychloride (POCl₃) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent . The reaction mixture is cooled to a temperature range of -15 to -10°C, and the solution of 3-aminopropan-1-ol is added slowly while maintaining the temperature. The reaction is conducted with continuous stirring and gradual temperature increase until the conversion of the substrates is complete .
Industrial Production Methods
Industrial production of cyclophosphamide follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent, and reagent addition rates, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclophosphamide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a prodrug that requires metabolic activation in the liver to form its active metabolites .
Common Reagents and Conditions
Oxidation: Cyclophosphamide is oxidized by cytochrome P450 enzymes in the liver to form 4-hydroxycyclophosphamide.
Substitution: Cyclophosphamide can undergo substitution reactions, particularly involving the chloroethyl groups.
Major Products Formed
The major active metabolites of cyclophosphamide include 4-hydroxycyclophosphamide and aldophosphamide, which are responsible for its therapeutic effects .
Wissenschaftliche Forschungsanwendungen
Cyclophosphamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of alkylating agents.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Widely used in chemotherapy regimens for various cancers and in immunosuppressive therapy.
Industry: Employed in the production of pharmaceuticals and as a reference standard in quality control.
Wirkmechanismus
Cyclophosphamide exerts its effects through the formation of active metabolites that alkylate DNA, leading to cross-linking and strand breakage . This disrupts DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells . The immunosuppressive effects are due to the inhibition of DNA synthesis in immune cells .
Vergleich Mit ähnlichen Verbindungen
Cyclophosphamide is compared with other nitrogen mustard compounds, such as:
Ifosfamide: Similar in structure but has different pharmacokinetics and toxicity profiles.
Melphalan: Another alkylating agent used in cancer treatment, with a different spectrum of activity.
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia and has a different mechanism of action.
Cyclophosphamide is unique due to its broad spectrum of activity and its dual role as a chemotherapeutic and immunosuppressive agent .
Eigenschaften
CAS-Nummer |
78219-86-0 |
|---|---|
Molekularformel |
C10H21Cl2N2O2P |
Molekulargewicht |
303.16 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-5-methyl-2-oxo-5-propyl-1,3,2λ5-oxazaphospholidin-2-amine |
InChI |
InChI=1S/C10H21Cl2N2O2P/c1-3-4-10(2)9-13-17(15,16-10)14(7-5-11)8-6-12/h3-9H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
XHRIWFINAUWDHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CNP(=O)(O1)N(CCCl)CCCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)
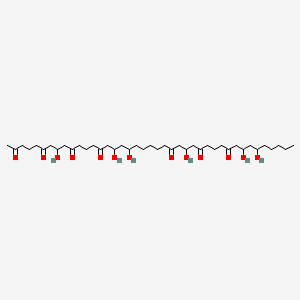
silane](/img/structure/B14454401.png)
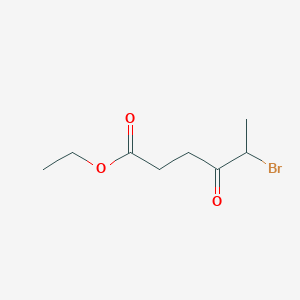
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
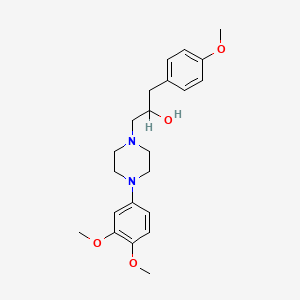
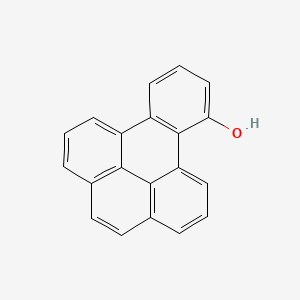

![3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14454426.png)
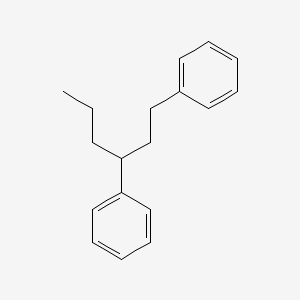

![10,11-Dimethoxy-3-isotetrahydroalstonique acide hydrazide diphosphate [French]](/img/structure/B14454444.png)
